Cas no 124043-86-3 (2-(2-Amino-4-chlorophenyl)ethanol)

2-(2-Amino-4-chlorophenyl)ethanol is a chlorinated aromatic compound featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its molecular structure (C8H10ClNO) allows for further derivatization, particularly in pharmaceutical and agrochemical applications. The presence of the 2-amino-4-chlorophenyl moiety enhances its reactivity in coupling reactions, while the ethanol side chain provides flexibility for modifications. This compound is valued for its stability and purity, ensuring consistent performance in complex synthetic pathways. It is commonly utilized in the development of active pharmaceutical ingredients (APIs) and specialty chemicals requiring precise functional group interactions. Proper handling under controlled conditions is recommended due to its reactive nature.
2-(2-Amino-4-chlorophenyl)ethanol structure
124043-86-3 structure
Product Name:2-(2-Amino-4-chlorophenyl)ethanol
CAS No:124043-86-3
MF:C8H10ClNO
MW:171.624101161957
MDL:MFCD12761604
CID:2139400
PubChem ID:11789668
Update Time:2025-06-14

2-(2-Amino-4-chlorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-amino-4-chlorophenyl)ethanol
    • 2-Amino-4-chlorobenzeneethanol
    • 2-(2-Amino-4-chlorophenyl)ethanol
    • MDL: MFCD12761604
    • Inchi: 1S/C8H10ClNO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,10H2
    • InChI Key: NDWMORLZPSRRKM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)CCO

Computed Properties

  • Exact Mass: 171.0450916g/mol
  • Monoisotopic Mass: 171.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 1.4

2-(2-Amino-4-chlorophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A619620-10mg
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3
10mg
$ 50.00 2022-06-07
TRC
A619620-50mg
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3
50mg
$ 160.00 2022-06-07
TRC
A619620-100mg
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3
100mg
$ 250.00 2022-06-07
Parkway Scientific
YB-292-1g
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3 > 95%
1g
$395 2024-05-21
Parkway Scientific
YB-292-3g
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3 > 95%
3g
$950 2024-05-21
Parkway Scientific
YB-292-1g
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3 > 95%
1g
$395 2023-09-21
Parkway Scientific
YB-292-3g
2-(2-Amino-4-chlorophenyl)ethanol
124043-86-3 > 95%
3g
$950 2023-09-21

Additional information on 2-(2-Amino-4-chlorophenyl)ethanol

Comprehensive Overview of 2-(2-Amino-4-chlorophenyl)ethanol (CAS No. 124043-86-3): Properties, Applications, and Industry Insights

2-(2-Amino-4-chlorophenyl)ethanol (CAS No. 124043-86-3) is a specialized organic compound with a molecular structure combining an amino group, a chloro substituent, and an ethanol moiety. This unique configuration grants it versatile applications in pharmaceuticals, agrochemicals, and material science. The compound's synonym, 2-(2-Amino-4-chlorophenyl)ethyl alcohol, is frequently used in academic literature, reflecting its relevance in synthetic chemistry. Researchers and manufacturers increasingly focus on its role as a building block for bioactive molecules, driven by the demand for high-purity intermediates in drug discovery.

In recent years, the compound has gained attention due to its potential in green chemistry applications. With sustainability becoming a hot topic, industries seek eco-friendly synthesis routes for such intermediates. Computational studies (e.g., DFT calculations) on 124043-86-3 have explored its electronic properties, aiding in the design of catalysts for selective reactions. A 2023 study highlighted its utility in constructing chiral ligands, addressing the growing need for asymmetric synthesis in API production.

The physicochemical properties of 2-(2-Amino-4-chlorophenyl)ethanol include a melting point range of 98–102°C and moderate solubility in polar solvents like methanol and DMSO. These traits make it suitable for solution-phase reactions, a key factor in process optimization queries from chemical engineers. Analytical techniques such as HPLC and LC-MS are commonly employed for purity assessment, aligning with stringent quality control standards in GMP facilities.

Market trends reveal rising searches for "CAS 124043-86-3 supplier" and "2-(2-Amino-4-chlorophenyl)ethanol price," reflecting industrial demand. Regulatory compliance with REACH and FDA guidelines remains critical, as evidenced by frequent searches for "124043-86-3 SDS." The compound’s stability under nitrogen atmosphere storage conditions is another frequently discussed aspect in technical forums.

Future prospects include its exploration in peptide coupling and photoredox catalysis, areas dominating recent scientific publications. As AI-driven molecular design advances, 124043-86-3 may emerge as a template for machine learning-assisted compound libraries. This positions the compound at the intersection of traditional synthesis and digital chemistry innovation.

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